molecular formula C19H23N3O B11604370 1,3-Diazatricyclo(3.3.1.1(sup 3,7))decan-6-one, 5,7-dimethyl-2-(2-methyl-1H-indol-3-yl)- CAS No. 134828-29-8

1,3-Diazatricyclo(3.3.1.1(sup 3,7))decan-6-one, 5,7-dimethyl-2-(2-methyl-1H-indol-3-yl)-

Cat. No.: B11604370
CAS No.: 134828-29-8
M. Wt: 309.4 g/mol
InChI Key: HWSMNUZKFJXCCS-UHFFFAOYSA-N
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Description

5,7-dimethyl-2-(2-methyl-1H-indol-3-yl)-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one is a complex organic compound that features an indole moiety, a diazatricyclic core, and multiple methyl groups. The indole structure is known for its presence in various bioactive molecules, making this compound of significant interest in medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,7-dimethyl-2-(2-methyl-1H-indol-3-yl)-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one typically involves multiple steps, starting with the formation of the indole nucleus. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions . The diazatricyclic core can be constructed through cyclization reactions involving appropriate precursors and catalysts .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability .

Chemical Reactions Analysis

Types of Reactions

5,7-dimethyl-2-(2-methyl-1H-indol-3-yl)-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include oxindole derivatives, dihydro derivatives, and various substituted indole compounds .

Scientific Research Applications

5,7-dimethyl-2-(2-methyl-1H-indol-3-yl)-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 5,7-dimethyl-2-(2-methyl-1H-indol-3-yl)-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one involves its interaction with various molecular targets and pathways. The indole moiety can bind to multiple receptors, influencing cellular processes such as apoptosis, proliferation, and differentiation . The compound’s diazatricyclic core may also play a role in its biological activity by stabilizing its interaction with target proteins .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5,7-dimethyl-2-(2-methyl-1H-indol-3-yl)-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one is unique due to its complex diazatricyclic structure, which imparts distinct chemical and biological properties.

Properties

CAS No.

134828-29-8

Molecular Formula

C19H23N3O

Molecular Weight

309.4 g/mol

IUPAC Name

5,7-dimethyl-2-(2-methyl-1H-indol-3-yl)-1,3-diazatricyclo[3.3.1.13,7]decan-6-one

InChI

InChI=1S/C19H23N3O/c1-12-15(13-6-4-5-7-14(13)20-12)16-21-8-18(2)9-22(16)11-19(3,10-21)17(18)23/h4-7,16,20H,8-11H2,1-3H3

InChI Key

HWSMNUZKFJXCCS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=CC=CC=C2N1)C3N4CC5(CN3CC(C4)(C5=O)C)C

Origin of Product

United States

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